REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[C:14]3[CH:15]=[C:16]([F:19])[CH:17]=[CH:18][C:13]=3[O:12][N:11]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:20]>>[ClH:20].[F:19][C:16]1[CH:17]=[CH:18][C:13]2[O:12][N:11]=[C:10]([CH:7]3[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]3)[C:14]=2[CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)C1=NOC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hrs
|
Duration
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6 h
|
Type
|
WAIT
|
Details
|
After standing at ambient temperature for ca 12 hrs
|
Type
|
CUSTOM
|
Details
|
a solid was collected
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=CC2=C(C(=NO2)C2CCNCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |